DL-SERINE (1-13C)
Description
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
DL-Serine (1-13C) is primarily used as a tracer in metabolic studies to investigate reaction mechanisms. Its isotopic signature allows scientists to trace the pathways of serine metabolism and its role in biochemical reactions.
Biology
In biological research, DL-Serine (1-13C) is employed to study:
- Protein Synthesis: It aids in understanding the incorporation of amino acids into proteins.
- Neurotransmitter Pathways: As a co-agonist for NMDA receptors, it modulates synaptic plasticity, crucial for learning and memory processes .
Case Study: Neurotransmitter Dynamics
A study demonstrated that the administration of DL-Serine (1-13C) significantly influenced synaptic signaling in neuronal cultures, highlighting its role in neurotransmission .
Medicine
DL-Serine (1-13C) has potential therapeutic applications:
- Neurological Disorders: Research indicates that D-serine levels correlate with kidney function and may serve as biomarkers for chronic kidney disease (CKD) management .
Case Study: CKD Biomarker
A clinical study found that D-serine levels could effectively distinguish between CKD patients and healthy individuals, suggesting its utility as a biomarker for kidney function assessment .
Industry
In industrial applications, DL-Serine (1-13C) is utilized for:
- Production of Isotopically Labeled Compounds: Its stable isotope labeling is valuable in the synthesis of compounds used in pharmaceuticals and agrochemicals.
Biochemical Pathways Involved
DL-Serine participates in several critical biochemical pathways:
Comparison with Similar Compounds
Key Properties:
- Isotopic Purity : ≥99% ¹³C enrichment at the 1st carbon position .
- Purity Specifications : ≥98.5% chemical purity, with strict limits on impurities (e.g., ≤0.1% sulfated ash, ≤0.001% lead) .
- Applications : Used in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and peptide synthesis due to its stable isotopic labeling .
Comparison with Similar Compounds
Isotopologues of DL-Serine
DL-SERINE (1-13C) differs from other isotopologues in the position of ¹³C labeling, which influences its utility in specific research contexts (Table 1).
Table 1: Comparison of DL-Serine Isotopologues
Enantiomeric Forms (L- and D-Serine)
Racemic vs. Enantiopure Serine
- Solubility : DL-serine exhibits lower solubility (50 mg/mL) than its enantiopure forms due to stronger intermolecular hydrogen bonds in racemic crystals .
- Structural Stability : DL-serine crystals show greater lattice strain anisotropy under pressure compared to L-serine, affecting their crystallographic applications .
Other Amino Acids
Table 2: Solubility and Inhibitory Effects of Racemic Amino Acids
| Compound | Solubility (mg/mL) | Inhibitory Effect on Micrococci |
|---|---|---|
| DL-Serine | 50 | Moderate |
| DL-Alanine | 167 | Low |
| DL-Valine | 87 | Low |
| Glycine | 225 | High |
DL-serine demonstrates intermediate solubility and inhibitory activity compared to glycine and branched-chain amino acids like valine .
NMR and Metabolic Studies
¹³C-labeled DL-serine enhances signal-to-noise ratios in liquid-state NMR, enabling real-time tracking of metabolic pathways . For example, hyperpolarized ¹³C-serine can monitor tumor metabolism in vivo .
Toxicological Insights
Studies on DL-serine’s nephrotoxicity revealed that the D-isomer induces mitochondrial pyknosis in renal cells, providing a model for studying oxidative stress .
Structural Analysis
High-pressure crystallography shows DL-serine undergoes anisotropic lattice compression, unlike L-serine, offering insights into chiral crystal engineering .
Preparation Methods
Strecker Synthesis Using Glycol Aldehyde and 13C-Labeled Precursors
One of the most established methods for preparing DL-serine, including isotopically labeled variants, is the Strecker synthesis. This process involves the reaction of a cyanide compound, ammonium chloride, ammonia, and glycol aldehyde under controlled conditions, followed by hydrolysis and purification steps.
-
- Glycol aldehyde to cyan compound ratio: 1.0 to 1.5
- Ammonium chloride to glycol aldehyde ratio: 1.0 to 2.0
- Ammonia to cyan compound ratio: 1.0 to 7.0
- Reaction temperature: 20°C to 80°C
- Reaction time: 15 to 120 minutes
-
- Glycol aldehyde, which can be derived from oxidative dehydrogenation of ethylene glycol, serves as the aldehyde substrate.
- The Strecker reaction product is hydrolyzed with an excess strong base (alkali) at 60°C to 100°C for 3 to 5 hours to yield DL-serine alkali salt.
- The alkali used is typically in excess (1.1 to 3 times the theoretical amount) to ensure complete hydrolysis.
- Ammonia generated during hydrolysis is recovered by gentle heating under reduced pressure (40°C to 80°C), allowing reuse in the Strecker reaction.
-
- Ion exclusion chromatography with a strongly acidic cation exchange resin is used for separating DL-serine from ethylene glycol, inorganic salts, and other impurities.
- After neutralization near the isoelectric point of serine, a second ion exclusion chromatography step removes residual inorganic salts.
- Activated charcoal treatment further purifies the DL-serine solution.
- The process yields DL-serine with purity around 97.8%, with minor impurities such as glycine, ethylene glycol, and inorganic salts.
-
- For DL-SERINE (1-13C), the 13C isotope is introduced by using 13C-labeled glycol aldehyde or 13C-labeled cyanide precursors in the Strecker reaction.
- Alternatively, commercially available L-serine-1-13C can be mixed with unlabeled serine and homogenized to prepare standards or isotopically enriched DL-serine mixtures.
This method is economically advantageous as it allows the use of unpurified glycol aldehyde and recovery/reuse of ethylene glycol and ammonia, reducing waste and cost.
Isotopic Labeling and Homogenization Techniques
For research-grade DL-SERINE (1-13C), isotopic enrichment is often achieved by blending small amounts of highly enriched L-serine-1-13C with unlabeled serine to obtain a homogenized mixture with the desired isotopic abundance.
-
- High-purity L-serine-1-13C (99 atom % 13C at C-1) is combined with unlabeled BioUltra serine.
- The mixture is dissolved in Milli-Q water, rapidly frozen in liquid nitrogen, freeze-dried, and ground to a homogeneous powder.
- This homogenized powder serves as a working standard or labeled DL-serine sample for analytical purposes.
-
- Mass spectrometry methods, such as high-resolution Orbitrap mass spectrometry, are used to verify the position-specific incorporation of 13C.
- Fragment ion analysis confirms the isotopic label is precisely at the C-1 position, ensuring the integrity of the labeled compound for use in isotope tracing studies.
Alternative Chemical Synthesis and Crystallization Methods
Older chemical synthesis methods for DL-serine, which can be adapted for isotopically labeled serine, involve selective reduction and crystallization steps:
-
- Precursors such as azaserine derivatives or other intermediates can be chemically reduced to DL-serine.
- Following reduction, the product mixture is filtered and concentrated.
-
- The crude DL-serine solution is divided into portions and subjected to different neutralization and crystallization protocols:
- Neutralization to pH 6.0 with lithium hydroxide, followed by concentration and addition of warm ethanol to crystallize DL-serine.
- Neutralization with ammonium hydroxide to pH 6.5, concentration, and methanol addition to induce crystallization.
- Treatment with silver carbonate and hydrogen sulfide, filtration, charcoal treatment, and ethanol crystallization.
- The crude DL-serine solution is divided into portions and subjected to different neutralization and crystallization protocols:
While these methods are less commonly used for isotopically labeled serine due to complexity and lower yields, they provide alternative routes for preparation.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Purification Techniques | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Strecker Synthesis with Glycol Aldehyde | Reaction of cyanide, ammonium chloride, ammonia, glycol aldehyde; hydrolysis; ion exclusion chromatography | 20–80°C, 15–120 min; hydrolysis at 60–100°C | Ion exclusion chromatography; activated charcoal | ~97.8% purity; high yield | Economical; allows use of unpurified glycol aldehyde; ammonia recovery |
| Isotopic Labeling by Homogenization | Mixing L-serine-1-13C with unlabeled serine; freeze-drying and grinding | Ambient conditions for mixing; freeze-drying | Homogenization; analytical validation by MS | High isotopic purity (99 atom % 13C) | Used for standards and research-grade labeled DL-serine |
| Chemical Reduction and Crystallization | Reduction of precursors; neutralization; crystallization with ethanol/methanol | Neutralization pH 6.0–6.5; crystallization at room temp or cold | Recrystallization from aqueous ethanol or methanol | 49.5–59% yield | Classical method; lower yield; less used for labeled serine |
Research Findings and Analytical Considerations
- The Strecker synthesis method enables efficient incorporation of the 13C isotope at the C-1 position by using 13C-labeled starting materials.
- Ion exclusion chromatography is critical for removing impurities and achieving high-purity DL-serine.
- Analytical techniques such as high-resolution mass spectrometry confirm the position-specific isotopic labeling and purity of the final product.
- Recovery and reuse of reagents such as ammonia and ethylene glycol improve the sustainability and cost-effectiveness of the synthesis.
Q & A
Basic: What is the rationale for using 13C isotopic labeling in DL-serine for metabolic pathway studies?
Answer:
13C isotopic labeling enables precise tracing of metabolic flux by allowing researchers to monitor the incorporation and transformation of DL-serine in biochemical pathways. Techniques such as 13C-NMR spectroscopy or mass spectrometry track the labeled carbon atom through intermediates, revealing pathway dynamics (e.g., serine’s role in one-carbon metabolism or glycine synthesis). For instance, studies using L-galactose-[1-13C] demonstrated how isotopic labels elucidate carbohydrate metabolism via NMR . In DL-serine, this approach can resolve competing pathways (e.g., serine hydroxymethyltransferase activity vs. direct oxidation) by analyzing 13C enrichment in downstream metabolites like glycine or formate.
Basic: How is DL-serine (1-13C) synthesized and validated for research use?
Answer:
Synthesis typically involves enzymatic or chemical incorporation of 13C at the C1 position. For validation:
- Purity assessment : Use HPLC or LC-MS to confirm >98% chemical purity, as per standards from isotope providers like Cambridge Isotope Laboratories .
- Isotopic enrichment : Quantify via mass spectrometry to ensure >99% 13C incorporation.
- Structural integrity : Validate with X-ray diffraction (for crystalline forms) or 2D-NMR (e.g., HSQC for carbon-proton correlations) .
- Batch consistency : Cross-reference Certificates of Analysis (CoA) for parameters like solubility and hygroscopicity under controlled humidity .
Advanced: What experimental parameters influence the accuracy of 13C NMR data interpretation in DL-serine studies?
Answer:
Critical factors include:
- Spin-lattice relaxation (T1) : Prolonged T1 (e.g., 30–41 s in serum) reduces signal decay, as seen in g-Glu-[1-13C]Gly studies. Deuteration (e.g., g-Glu-[1-13C]Gly-d2) can extend T1 by reducing dipole-dipole interactions .
- Magnetic field strength : Higher fields (e.g., 9.4 T vs. 1.4 T) affect chemical shift anisotropy, requiring calibration of relaxation pathways .
- Sample preparation : Avoid pH extremes or contaminants that alter serine’s zwitterionic state, which shifts NMR peaks. Use deuterated solvents (e.g., D2O) for lock signals.
- Data acquisition : Optimize pulse sequences (e.g., INEPT for sensitivity) and averaging times to balance signal-to-noise and experimental duration.
Advanced: How can contradictory data on DL-serine (1-13C) solubility in aqueous vs. organic solvents be resolved methodologically?
Answer:
Contradictions often arise from:
- Hygroscopicity : DL-serine salts (e.g., [DL-serH]2[ox]·2H2O) absorb moisture, altering solubility. Conduct experiments under controlled humidity (e.g., 40–60% RH) and report conditions explicitly .
- Solvent polarity : Use standardized solvent systems (e.g., D2O, methanol-d4) and quantify solubility via gravimetry or UV-Vis.
- Data triangulation : Compare results across orthogonal methods (e.g., NMR dilution assays, Karl Fischer titration for water content) .
- Replicate studies : Perform triplicate measurements under identical conditions to identify outliers.
Advanced: What strategies optimize isotopic incorporation efficiency during DL-serine (1-13C) synthesis?
Answer:
- Precursor selection : Use 13C-enriched precursors (e.g., 13C-formate) in enzymatic reactions with serine hydroxymethyltransferase.
- Reaction optimization : Adjust pH (7.5–8.5), temperature (25–37°C), and cofactors (e.g., PLP) to maximize yield .
- Purification : Employ ion-exchange chromatography to separate unlabeled serine. Validate via LC-MS isotopic patterns .
- Quality control : Monitor side reactions (e.g., racemization) using chiral HPLC or polarimetry.
Basic: Which analytical techniques confirm the structural integrity of DL-serine (1-13C) post-synthesis?
Answer:
- X-ray diffraction : Resolve crystal structures (e.g., [DL-serH]2[ox]·2H2O) to confirm stereochemistry and salt formation .
- 13C-NMR : Identify the labeled carbon’s chemical shift (e.g., ~172 ppm for C1 in carboxylic group) and splitting patterns.
- Mass spectrometry : Detect exact mass (M+1 peak) and isotopic distribution via ESI-MS or MALDI-TOF .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability, critical for reproducibility in biological assays .
Advanced: How do researchers address discrepancies in metabolic flux analysis using DL-serine (1-13C)?
Answer:
- Model refinement : Use computational tools (e.g., INCA software) to reconcile experimental 13C labeling patterns with pathway models.
- Tracer dilution assays : Compare labeled vs. unlabeled serine pools to quantify dilution effects from endogenous sources.
- Time-course experiments : Track flux dynamics at multiple timepoints to distinguish transient vs. steady-state labeling .
- Cross-validation : Combine NMR data with enzyme activity assays (e.g., SHMT activity) to resolve conflicting flux estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
